1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a complex organic compound that features a bromopyridine moiety linked to a pyrrolidine ring, which is further connected to a tolyl ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to introduce the pyrrolidine ring.
Coupling with Pyrrolidine: The intermediate is then reacted with pyrrolidine under basic conditions to form the pyrrolidinyl-pyridine derivative.
Attachment of the Tolyl Ethanone Group: Finally, the tolyl ethanone group is introduced through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and bromopyridine moiety can facilitate binding to biological targets, while the tolyl ethanone group may enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
- 1-(3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-((3-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
Comparison: Compared to its analogs, 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-13-4-2-5-14(10-13)11-17(22)21-9-7-15(12-21)23-18-16(19)6-3-8-20-18/h2-6,8,10,15H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPQKFGCSOCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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